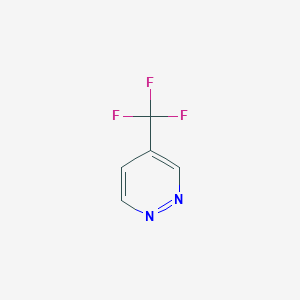

4-(Trifluoromethyl)pyridazine

Description

The study of 4-(Trifluoromethyl)pyridazine exists at the intersection of two significant areas of chemical investigation: the chemistry of pyridazine (B1198779) scaffolds and the strategic use of trifluoromethylation. Understanding the importance of these two parent fields is crucial to appreciating the research interest in this specific compound.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in medicinal chemistry and materials science. nih.gov Its unique physicochemical properties, such as a high dipole moment, robust hydrogen-bonding capacity, and weak basicity, make it a valuable component in the design of new molecules. nih.gov The arrangement of the nitrogen atoms influences the electron distribution within the ring, affecting properties like solubility and the ability to cross biological barriers. scirp.org

Pyridazine and its derivatives are considered important pharmacophores, meaning they are the essential part of a molecule responsible for its biological activity. thieme-connect.comresearchgate.net Researchers have incorporated the pyridazine nucleus into a wide array of compounds to explore potential therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. researchgate.netnih.gov The successful use of the related imidazo[1,2-b]pyridazine (B131497) scaffold in the kinase inhibitor ponatinib (B1185) has further spurred interest in exploring pyridazine-containing derivatives for various medical applications. nih.gov The versatility of the pyridazine scaffold allows for functionalization at multiple positions, making it an attractive building block for creating libraries of new compounds for screening and development. scirp.orgthieme-connect.com

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a powerful and widely used strategy in modern drug design and materials science. hovione.comfrontiersin.org This is because the -CF3 group can dramatically alter a molecule's physical and chemical properties. nih.gov

Key effects of trifluoromethylation include:

Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF3 group resistant to metabolic breakdown, which can improve the stability of drug candidates in biological systems. beijingyuji.com

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and improve its bioavailability. beijingyuji.comresearchgate.net

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of the entire molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes. hovione.combeijingyuji.com

Conformational Control: The size and stereoelectronic properties of the -CF3 group can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with other molecules. hovione.com

These combined effects have led to the incorporation of trifluoromethyl groups in a significant number of approved drugs. researchgate.net In materials science, trifluoromethylation is explored for developing new polymers and materials with specific, desirable properties. frontiersin.org The ongoing development of new and more efficient methods for introducing the -CF3 group highlights its importance in chemical research. hovione.comfrontiersin.org

Research on this compound primarily focuses on its utility as a versatile building block for the synthesis of more complex, highly functionalized molecules. The combination of the pyridazine core and the trifluoromethyl group makes it an attractive starting material for creating novel compounds with potential applications in various fields.

One major research avenue is the synthesis of new pyridazine derivatives. For example, methods have been developed for the base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester to create highly functionalized 4-trifluoromethyl pyridazines in good yields without the need for heavy metal catalysts. rsc.org Another synthetic approach involves a two-step process starting from methyl 3,3,3-trifluoropyruvate to produce various 4-CF3-(2H)-pyridazin-3-ones. thieme-connect.comresearchgate.net

The resulting trifluoromethylated pyridazine derivatives are then investigated for their potential biological activities. For instance, some derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have been synthesized and evaluated for herbicidal activity. nih.gov Other studies have focused on creating 4-arylamino-3-(trifluoromethyl)pyridazines and exploring their chemical reactivity and potential as precursors to other complex heterocyclic systems. researchgate.netrsc.org The compound also serves as an intermediate in the development of new materials, such as polymers and coatings, where the unique properties of the trifluoromethyl group can be exploited.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃F₃N₂ |

| Molecular Weight | 148.09 g/mol |

| CAS Number | 132537-44-1 |

| Form | Liquid |

| Density | 1.400 g/mL at 25 °C |

| Refractive Index | n20/D 1.427 |

| Flash Point | 86.11 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(3-Trifluoromethylphenyl)pyridazine |

| 4-Arylamino-3-(trifluoromethyl)pyridazine |

| Imidazo[1,2-b]pyridazine |

| Methyl 3,3,3-trifluoropyruvate |

| Ponatinib |

| Pyridazine |

| Pyridinium ylide |

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYLAEZHYUWJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591487 | |

| Record name | 4-(Trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132537-44-1 | |

| Record name | 4-(Trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TRIFLUOROMETHYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Pyridazine and Its Derivatives

De Novo Pyridazine (B1198779) Ring Construction from Trifluoromethyl-Containing Building Blocks

The construction of the pyridazine ring from acyclic, trifluoromethyl-containing precursors is a primary strategy for introducing the trifluoromethyl group at a specific position. This approach offers a high degree of control over the final substitution pattern of the heterocyclic ring.

Annulation Reactions Utilizing Trifluoroacetyl Diazoesters and Pyridinium (B92312) Ylides

A notable method for the synthesis of highly functionalized 4-trifluoromethyl pyridazines involves a base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester. chemtube3d.com This approach proceeds without the need for heavy metal catalysts and is compatible with a variety of functional groups, leading to good yields of the desired products. chemtube3d.com Mechanistic studies have indicated that a trifluoroacetylated hydrazone serves as a key intermediate in this three-component annulation reaction. chemtube3d.com The versatility of this method is further demonstrated through subsequent transformations such as aminolysis and condensation, which can lead to the formation of amide and pyridazino[4,5-c]pyridazine derivatives. chemtube3d.com

Electrocyclization Processes for Pyridazine Formation

Electrocyclization reactions represent a powerful tool in the synthesis of heterocyclic systems. While specific examples detailing the electrocyclization for the direct formation of 4-(trifluoromethyl)pyridazine are not extensively documented, the general principles of this pericyclic reaction are applicable. In theory, a suitably substituted and stereochemically defined trifluoromethyl-containing acyclic precursor, such as a conjugated diene-imine or a similar system, could undergo a thermally or photochemically induced 6π-electrocyclization to form a dihydropyridazine (B8628806) intermediate. Subsequent oxidation would then lead to the aromatic this compound ring. The regioselectivity of the trifluoromethyl group's final position would be dictated by its placement in the initial acyclic precursor.

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses have emerged as efficient and atom-economical strategies for the construction of complex molecules, including trifluoromethylated pyridazines. These reactions combine three or more starting materials in a single reaction vessel to form the final product, often without the need to isolate intermediates. For instance, a one-pot multicomponent procedure for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines has been reported, involving the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine (B42293) under Sonogashira-type cross-coupling conditions. nih.govresearchgate.net While this example leads to a fused pyridazine system, the underlying principles of MCRs are applicable to the synthesis of the parent this compound ring from simpler, non-cyclic trifluoromethylated building blocks.

Organocatalytic Approaches in Pyridazine Synthesis

Organocatalysis has become an increasingly important strategy in asymmetric synthesis, including the preparation of chiral trifluoromethylated heterocycles. An efficient organocatalytic protocol for the synthesis of enantiomerically pure trifluoromethylated dihydropyridazines has been developed, starting from readily available hydrazones and α,β-unsaturated aldehydes. rsc.org This Brønsted acid-assisted Lewis base catalysis protocol exhibits high tolerance towards many functional groups and is applicable to a variety of aliphatic, aromatic, and hetero-aromatic α,β-unsaturated aldehydes, providing the products in good yields and with excellent enantioselectivities. rsc.org The resulting dihydropyridazines can then be oxidized to the corresponding pyridazines.

Formal Cycloaddition Strategies (e.g., (4+2) cycloadditions)

Formal (4+2) cycloaddition reactions, such as the Diels-Alder reaction, are a cornerstone of six-membered ring synthesis and have been applied to the formation of pyridazine derivatives. In the context of this compound synthesis, this can involve the reaction of a trifluoromethyl-containing diene with a dienophile, or an inverse-electron-demand Diels-Alder reaction where a trifluoromethyl-substituted diene reacts with an electron-rich dienophile. For example, a catalyst-free [4+2] cyclization process between a trifluoromethyl-containing 1,2-diazabuta-1,3-diene, generated in situ, and simple olefins has been developed to produce trifluoromethyl-containing 1,4,5,6-tetrahydropyridazine (B8734711) compounds in high yields. rsc.org These tetrahydropyridazines can then be aromatized to the corresponding pyridazines.

Another approach involves the reaction of azoalkenes with trifluoromethylimidoyl sulfoxonium ylides in a metal-free formal (4+2) cycloaddition, which provides highly functionalized trifluoromethylpyridazines under mild conditions with a broad substrate scope. researchgate.net Additionally, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines offers a highly regioselective route to pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org

Reactions of α,β-Unsaturated Aldehydes with Fluorinated Hydrazines

The reaction of α,β-unsaturated carbonyl compounds with hydrazines is a classical and fundamental method for the synthesis of pyrazolines and can be adapted for pyridazine synthesis. The use of fluorinated hydrazines in reactions with α,β-unsaturated aldehydes provides a direct route to pyridazine derivatives bearing a fluorinated substituent on the nitrogen atom. While the direct synthesis of this compound via this method would depend on the specific α,β-unsaturated aldehyde used, this approach is highly valuable for creating N-substituted fluorinated pyridazine derivatives. A novel and efficient method for the highly enantioselective synthesis of chiral 4,5-dihydropyridazin-3-one derivatives has been developed based on the chiral N-heterocyclic carbene-catalyzed oxidative annulation between α,β-unsaturated aldehydes and hydrazones. nih.gov The selective synthesis of either 4,5-dihydropyridazin-3-ones or pyridazin-3-one derivatives from the same reactants can be achieved by simply varying the catalytic and reaction conditions. nih.gov

Introduction of the Trifluoromethyl Group into Pre-formed Pyridazine Cores

One of the most direct approaches to synthesizing this compound and its derivatives involves modifying an already-formed pyridazine ring. This can be achieved through several methods, primarily involving halogen exchange or direct C-H trifluoromethylation.

A well-established industrial method for introducing a trifluoromethyl group onto a heteroaromatic ring is through a halogen exchange (Halex) reaction. This process typically involves two main steps: the exhaustive chlorination of a methyl group to form a trichloromethyl group, followed by the substitution of chlorine atoms with fluorine.

The general synthetic pathway is as follows:

Chlorination: A methylpyridazine is treated with a chlorinating agent, such as chlorine gas (Cl2), under radical conditions (e.g., UV light or a radical initiator) to form a (trichloromethyl)pyridazine.

Fluorination: The resulting (trichloromethyl)pyridazine is then reacted with a fluoride (B91410) source to exchange the chlorine atoms for fluorine. Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation, often in the presence of a catalyst. google.com Metal halides can serve as effective catalysts for this liquid-phase reaction, which is typically conducted under super-atmospheric pressure and at elevated temperatures (150°C - 250°C). google.com

While widely used for analogous heterocycles like pyridine (B92270), this method's applicability to pyridazine requires careful consideration of the ring's electronic properties and stability under the harsh reaction conditions. nih.govjst.go.jpresearchoutreach.org

Table 1: Typical Conditions for Chlorine/Fluorine Exchange

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| Chlorination | 4-Methylpyridazine, Cl2 | UV light or radical initiator | 4-(Trichloromethyl)pyridazine |

Direct C-H trifluoromethylation has emerged as a more modern and efficient alternative, avoiding the need for pre-functionalized substrates like (trichloromethyl)pyridazines. These methods utilize highly reactive trifluoromethylating agents that can directly substitute a hydrogen atom on the pyridazine ring.

The reaction can proceed through various mechanisms, including radical, electrophilic, or nucleophilic pathways. acs.org

Radical Trifluoromethylation: Reagents like sodium triflinate (NaSO2CF3), often called the Langlois reagent, can generate trifluoromethyl radicals (•CF3). These radicals can then attack the electron-deficient pyridazine ring. However, controlling regioselectivity can be a challenge with highly reactive radical species. acs.orgresearchgate.net

Nucleophilic Trifluoromethylation: To achieve better regioselectivity, the pyridazine ring can be activated to make it more susceptible to nucleophilic attack. One strategy involves the formation of a pyridazinium salt, which enhances the electrophilicity of the ring. acs.orgresearchgate.net This activated intermediate can then react with a nucleophilic trifluoromethyl source. Using inexpensive and readily available trifluoroacetic acid as the trifluoromethyl source in the presence of a silver carbonate promoter is one such developed method for N-methylpyridinium salts. acs.org

These direct methods offer advantages in terms of step economy and functional group tolerance, making them valuable tools for synthesizing complex trifluoromethylated pyridazine derivatives.

Preparation of Key Trifluoromethylated Pyridazine Intermediates

The synthesis of complex bioactive molecules often relies on the preparation of key intermediates or building blocks that can be readily functionalized. In the context of trifluoromethylated pyridazines, several such intermediates are of strategic importance.

A base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester provides access to highly functionalized 4-trifluoromethyl pyridazines that are ripe for further modification. rsc.org These compounds, bearing functional groups like esters, can be considered key intermediates for creating more elaborate structures. rsc.org

Similarly, trifluoromethylated pyridazines with strategically placed leaving groups (e.g., chlorine atoms) are valuable precursors for cross-coupling reactions. For example, a hypothetical intermediate like 3-chloro-6-(trifluoromethyl)pyridazine (B1416223) could be used in Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of substituents, thereby enabling the rapid generation of a library of diverse compounds. The synthesis of analogous intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is crucial for the agrochemical industry, highlighting the importance of such building blocks. jst.go.jpresearchoutreach.org

Table 2: Examples of Key Trifluoromethylated Pyridazine Intermediates and Potential Applications

| Intermediate Structure (Example) | Synthetic Origin | Potential Subsequent Reactions |

|---|---|---|

| Ethyl 6-phenyl-4-(trifluoromethyl)pyridazine-3-carboxylate | Annulation of pyridinium ylide and trifluoroacetyl diazoester rsc.org | Saponification, amidation, reduction, cyclization to fused systems |

| 3-Chloro-6-(trifluoromethyl)pyridazine | Halogenation of a pyridazinone followed by trifluoromethylation | Nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions |

These intermediates serve as foundational molecules, allowing for the systematic exploration of chemical space around the this compound scaffold.

Chemical Reactivity and Transformations of 4 Trifluoromethyl Pyridazine

Functional Group Interconversions and Derivatization Strategies

The functional groups on the 4-(trifluoromethyl)pyridazine core allow for a variety of chemical transformations and the synthesis of new derivatives.

The aldehyde group in compounds like 4-(trifluoromethyl)pyridine-2-carbaldehyde (B150356) can be oxidized to a carboxylic acid or reduced to an alcohol. The trifluoromethyl group itself can, under specific conditions, undergo nucleophilic substitution. For instance, in 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one, the trifluoromethyl group can be replaced by other nucleophiles.

Derivatization strategies often involve reactions at different positions of the pyridine (B92270) or pyridazine (B1198779) ring. For example, the amino group at the 2-position of a substituted pyridine can be acylated or alkylated. smolecule.com Halogen atoms on the ring, such as chlorine at the 3-position, can undergo nucleophilic substitution with amines or alkoxides. smolecule.com

A notable derivatization is the synthesis of 4-(trifluoromethyl)pyridazines through a base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester. rsc.org This method is compatible with various functional groups and allows for further modifications, such as aminolysis and condensation to form amides and pyridazino[4,5-c]pyridazine derivatives. rsc.org Another example is the use of 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915) as a derivatization reagent for determining testosterone (B1683101) and dihydrotestosterone (B1667394) in biological samples. sigmaaldrich.com

Table 1: Examples of Functional Group Interconversions and Derivatizations

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-(Trifluoromethyl)pyridine-2-carbaldehyde | Oxidizing Agent | Carboxylic Acid | |

| 4-(Trifluoromethyl)pyridine-2-carbaldehyde | Reducing Agent | Alcohol | |

| 1-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one | Nucleophile | Substituted Pyridazine | |

| 3-Chloro-5-iodo-4-(trifluoromethyl)pyridin-2-amine | Acylating/Alkylating Agent | Amide/Secondary Amine | smolecule.com |

| Pyridinium Ylide | Trifluoroacetyl Diazoester | This compound | rsc.org |

| 2-Hydrazino-4-(trifluoromethyl)pyrimidine | Testosterone/Dihydrotestosterone | Hydrazone Derivative | sigmaaldrich.com |

Photochemical Reactivity and Photoisomerization Pathways of Pyridazines

The photochemical behavior of pyridazine derivatives, including those with trifluoromethyl groups, is characterized by complex isomerization and rearrangement pathways. Irradiation of pyridazine N-oxides can lead to two primary photoreactions: photoisomerization to a diazo intermediate or photodeoxygenation to the parent pyridazine. nih.gov The predominant pathway is often the photoisomerization, which proceeds through transient intermediates like oxaziridine (B8769555) and diazoxepine. nih.gov

For instance, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide results in the formation of 3-benzoyl-5-phenylpyrazole in a 50% yield, along with a smaller amount of 2,5-diphenylfuran. preprints.org In contrast, irradiating 3-phenylpyridazine (B76906) N-oxide primarily yields 2-phenylfuran. preprints.org Computational studies suggest that the formation of a diazo intermediate is a key step, which can then either rearrange to a pyrazole (B372694) derivative or lose nitrogen to form a furan. preprints.org

The presence of substituents significantly influences the photochemical outcome. An electron-donating group at the C6 position of a pyridazine N-oxide can accelerate photoisomerization. nih.gov Conversely, the photolysis of alkylpyridazine N-oxides often results in photodeoxygenation. acs.org

While specific studies on the photoisomerization of this compound are not extensively detailed in the provided results, the general principles of pyridazine photochemistry suggest that it would undergo similar transformations, with the trifluoromethyl group likely influencing the reaction pathways and product distribution. The study of multistep photoswitches has shown that E/Z isomerization and photocyclization/cycloreversion can be controlled by manipulating noncovalent interactions. nih.gov

Table 2: Photochemical Reactions of Pyridazine Derivatives

| Starting Material | Conditions | Major Product(s) | Reference |

| 3,6-Diphenylpyridazine N-oxide | Irradiation | 3-Benzoyl-5-phenylpyrazole, 2,5-Diphenylfuran | preprints.orgacs.org |

| 3-Phenylpyridazine N-oxide | Irradiation | 2-Phenylfuran | preprints.org |

| Pyridazine N-oxides | Photolysis | Diazo intermediate, Parent pyridazine | nih.gov |

| 3-Azido-4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine | Irradiation in various solvents | 3-Substituted pyridazine derivatives | researchgate.net |

Impact of the Trifluoromethyl Group on Pyridazine Ring Electrophilicity and Nucleophilicity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly impacts the electronic properties of the pyridazine ring. cymitquimica.comnih.govscispace.com This effect is primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring through a strong inductive effect. vaia.com

This electron withdrawal has several important consequences:

Increased Electrophilicity: The pyridazine ring becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This increased electrophilicity is a key factor in many of its chemical reactions. vulcanchem.com

Decreased Nucleophilicity: The nitrogen atoms in the pyridazine ring become less basic and less nucleophilic compared to unsubstituted pyridazine. cymitquimica.com Computational studies on substituted pyridines have confirmed that the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom. ias.ac.in

Enhanced Reactivity in Certain Reactions: The increased electrophilicity of the ring can facilitate reactions such as nucleophilic aromatic substitution and cycloaddition reactions. In the context of Stille coupling, the electron-withdrawing trifluoromethyl group enhances the reactivity of the tin-carbon bond in 2-(tributylstannyl)-5-(trifluoromethyl)pyridine, making the transmetalation step more efficient.

Carbon-Fluorine Bond Activation within the Trifluoromethyl Group

Activating the strong carbon-fluorine (C-F) bonds within a trifluoromethyl group is a challenging but increasingly important area of research for creating novel fluorine-containing molecules. chemrxiv.orgrsc.org Several strategies have been developed to achieve selective defluorofunctionalization of CF3-containing compounds. chemrxiv.org

One approach involves the generation of a pyridyldifluoromethyl anion intermediate from 4-trifluoromethylpyridines. chemrxiv.org This has been achieved using a diboron-base-pyridine system, which leads to an umpolung (reversal of polarity) of the fluoroalkyl unit. chemrxiv.org This strategy has enabled the asymmetric defluoroallylation of 4-trifluoromethylpyridines through iridium catalysis, creating a difluoroalkyl-substituted chiral center. nih.gov

Other methods for C-F bond activation include:

Lewis acid catalysis: Strong Lewis acids can promote the formation of difluorocarbocations from trifluoromethyl arenes, allowing for subsequent nucleophilic substitution. chemrxiv.org

Redox catalysis: This approach has also been employed for the functionalization of trifluoromethyl groups. chemrxiv.org

Brønsted acid catalysis: Triflic acid has been shown to activate the benzylic sp3 C-F bond in trifluoromethylated arenes, leading to intermolecular and intramolecular arylation reactions. cas.cn This is thought to occur through a strong interaction or hydrogen bonding between the fluorine atom and the acidic proton. cas.cn

These advancements in C-F bond activation open up new possibilities for modifying the trifluoromethyl group in this compound and other related compounds, allowing for the synthesis of a wider range of fluorinated molecules.

Reactions leading to Pyrrolo-Pyridazine Cycloadducts

Cycloaddition reactions are a powerful tool for constructing complex heterocyclic systems, and this compound and its derivatives are valuable substrates in these transformations. Specifically, [3+2] cycloaddition reactions involving pyridazinium ylides have been extensively used to synthesize pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com

The general strategy involves the in-situ generation of a pyridazinium ylide from the corresponding pyridazinium salt, which then reacts with a dipolarophile. These reactions are often highly regioselective, leading to a single regioisomer. mdpi.com The introduction of a trifluoromethyl group can influence the reactivity and outcome of these cycloadditions. researchgate.netresearchgate.net

Key findings in this area include:

The synthesis of trifluoromethyl-pyrrolo-pyridazine nonclassical bioisostere cycloadducts has been achieved through the cycloaddition of pyridazinium ylides with trifluoromethyl-substituted dipolarophiles. researchgate.net

The reaction of pyridazinium ylides with 2,2,2-trifluoroethyl acrylate (B77674) leads to tetrahydropyrrolopyridazine derivatives in a completely regioselective manner. mdpi.com

Unexpectedly, the reaction of pyridazinium ylides with 2-(trifluoromethyl)acrylic acid results in the formation of fused γ-lactones with nitrogen heterocyclic skeletons instead of the expected pyrrolo-pyridazine cycloadducts. mdpi.com

A base-promoted annulation of pyridinium ylides with trifluoroacetyl diazoester provides a route to highly functionalized 4-trifluoromethyl pyridazines, which can serve as precursors for further transformations. rsc.org

Inverse-electron-demand Diels-Alder reactions of pyridazines bearing electron-withdrawing groups like trifluoromethyl have also been explored. For example, 1,4-bis(trifluoromethyl)pyrido[3,4-d]pyridazine, synthesized via a [4+2] cycloaddition, readily undergoes further cycloaddition reactions with electron-rich dienophiles to form condensed isoquinolines. semanticscholar.org Similarly, copper(I) and nickel(0) complexes can catalyze the formal [4+2] cycloaddition of pyrido[2,3-d]pyridazine (B3350097) and pyrido[3,4-d]pyridazine (B3350088) with siloxyalkynes, providing a new route to quinoline (B57606) and isoquinoline (B145761) derivatives. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-(Trifluoromethyl)pyridazine, analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

Proton NMR (¹H NMR) spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in the molecule. The pyridazine (B1198779) ring contains three protons. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-withdrawing trifluoromethyl group. The signals corresponding to the protons on the pyridazine ring are expected in the aromatic region of the spectrum, typically at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current and the nitrogen atoms. The coupling between adjacent protons would result in specific splitting patterns (multiplets) that help assign each signal to a specific position on the ring.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | Downfield | Doublet of doublets (dd) or similar multiplet | Small to medium range |

| H-5 | Downfield | Doublet of doublelets (dd) or similar multiplet | Small to medium range |

| H-6 | Furthest Downfield | Doublet of doublets (dd) or similar multiplet | Small to medium range |

| Note: Specific experimental values for this compound are not readily available in the surveyed literature. The table indicates the type of data obtained from this analysis. |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. This compound has five carbon atoms: four in the pyridazine ring and one in the trifluoromethyl group. The carbon atom of the CF₃ group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon is significantly influenced by the attached fluorines. The four distinct carbon atoms of the pyridazine ring are expected to appear in the downfield region of the spectrum, with the carbon atom directly bonded to the trifluoromethyl group (C-4) showing a quartet pattern and a chemical shift value that is diagnostic for such a substitution. fluorine1.ru

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-3 | Aromatic Region | Singlet or small multiplet (due to long-range coupling) |

| C-4 | Aromatic Region | Quartet (q) |

| C-5 | Aromatic Region | Singlet or small multiplet (due to long-range coupling) |

| C-6 | Aromatic Region | Singlet or small multiplet (due to long-range coupling) |

| CF₃ | Upfield relative to aromatic C, but downfield for alkyl C | Quartet (q) |

| Note: Specific experimental values for this compound are not readily available in the surveyed literature. The table indicates the type of data obtained from this analysis. |

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 NMR (¹⁹F NMR) is highly specific for observing fluorine atoms. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal (a singlet) in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the trifluoromethyl group attached to a heterocyclic system. In related trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, the CF₃ group consistently shows a chemical shift in the range of -60.8 to -61.9 ppm. beilstein-journals.org This provides a useful reference point for the expected value in this compound.

Table 3: Expected ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Position | Expected Chemical Shift (δ, ppm, referenced to CFCl₃) | Expected Multiplicity |

| CF ₃ | ~ -61 to -63 | Singlet (s) |

| Note: The chemical shift is an estimated value based on similar structures reported in the literature. beilstein-journals.org |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridazine ring, and strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. In related compounds like 2-chloro-4-(trifluoromethyl) pyridine (B92270), C-C stretching vibrations are observed between 1563-1601 cm⁻¹, while C-F bending vibrations are noted around 504-660 cm⁻¹. researchgate.net

Table 4: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| C-F Bend | 500 - 700 | Medium |

| Note: Specific experimental values for this compound are not readily available in the surveyed literature. The table indicates the expected regions for key functional group vibrations based on data from analogous compounds. researchgate.net |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₅H₃F₃N₂), the molecular weight is 148.09 g/mol . iucr.org In an MS experiment, the molecule would be ionized to produce a molecular ion peak ([M]⁺). High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues. The loss of a fluorine atom or the entire CF₃ group are common fragmentation pathways for trifluoromethyl-containing heterocyclic compounds. fluorine1.rudea.gov

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [C₅H₃F₃N₂]⁺ | 148 | Molecular Ion (M⁺) |

| [C₅H₃F₂N₂]⁺ | 129 | Loss of a Fluorine atom [M-F]⁺ |

| [C₄H₃N₂]⁺ | 79 | Loss of the Trifluoromethyl group [M-CF₃]⁺ |

| Note: The fragmentation pattern is hypothetical, based on typical fragmentation of related compounds. fluorine1.rudea.gov The exact molecular weight is 148.0248. iucr.org |

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules due to its favorable balance of computational cost and accuracy. arxiv.org For pyridazine (B1198779) and its derivatives, DFT calculations have been extensively used to explore geometry, electronic characteristics, and reactivity. nih.govresearchgate.netiiste.orgmdpi.comresearchgate.net

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies for transition states. acs.org A notable application is in understanding the synthesis of 4-(trifluoromethyl)pyridazines. For instance, in the base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester, mechanistic studies revealed that a trifluoroacetylated hydrazone serves as a key active intermediate in the three-component annulation process. rsc.org

By modeling the geometries of reactants, products, and transition states, DFT can help rationalize reaction outcomes and regioselectivity. The theoretical investigation of reaction pathways, such as those involved in the functionalization of the pyridazine ring, provides a molecular-level understanding that can guide the optimization of synthetic protocols. mdpi.com

Table 1: Key Applications of DFT in Reaction Mechanism Analysis of Pyridazine Derivatives

| DFT Application | Description | Relevance to 4-(Trifluoromethyl)pyridazine |

|---|---|---|

| Transition State Search | Locating the highest energy point along the reaction coordinate to determine the activation energy (Ea). | Predicts the feasibility and rate of synthetic routes, such as cyclization or substitution reactions. rsc.org |

| Intermediate Stability | Calculating the relative energies of potential intermediates to identify the most likely reaction pathway. | Helps confirm multi-step reaction mechanisms and understand the role of transient species. rsc.org |

| Reaction Energetics | Determining the overall enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction to predict its spontaneity. | Assesses the thermodynamic favorability of different synthetic strategies for introducing the trifluoromethyl group. |

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. wechemglobal.com Its introduction at the 4-position of the pyridazine ring significantly modulates the electronic landscape of the molecule. DFT calculations are ideal for quantifying these effects. semanticscholar.orgresearchgate.net

The -CF₃ group enhances the electron-deficient nature of the pyridazine ring, which itself is already electron-deficient compared to benzene (B151609) due to the presence of two nitrogen atoms. mdpi.comblumberginstitute.org This increased electrophilicity can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive potential on the ring, indicating susceptibility to nucleophilic attack. ijcce.ac.ir Furthermore, DFT is used to calculate crucial quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The -CF₃ group typically lowers the energy of both HOMO and LUMO, with a pronounced effect on the LUMO, leading to a smaller HOMO-LUMO energy gap. semanticscholar.orgnih.gov A smaller gap suggests higher chemical reactivity and polarizability. nih.gov

Table 2: Calculated Electronic Properties of Pyridazine Derivatives Note: The values below are illustrative and depend on the specific DFT functional and basis set used. Data is generalized from studies on pyridazine and trifluoromethylated aromatics. iiste.orgsemanticscholar.orgresearchgate.net

| Property | Pyridazine (Unsubstituted) | This compound (Expected Trend) | Impact of -CF₃ Group |

|---|---|---|---|

| HOMO Energy | ~ -7.0 eV | Lowered (~ -7.5 eV) | Stabilization of the molecule, decreased electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Significantly Lowered (~ -1.5 eV) | Increased electron-accepting ability, enhanced electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV | Reduced (~ 6.0 eV) | Increased chemical reactivity and polarizability. nih.gov |

| Dipole Moment | ~ 4.0 D | Increased | Enhanced polarity due to strong electron withdrawal by the -CF₃ group. |

While the pyridazine ring is planar, the substituent at the 4-position can have rotational freedom. DFT calculations can be employed to investigate the conformational preferences of the trifluoromethyl group. researchgate.net Specifically, DFT is used to calculate the rotational energy barrier around the C4-CF₃ bond. These calculations help determine the most stable (lowest energy) conformation of the molecule. For the BTPN (3,6-bis(4-triazolyl)pyridazines) core, DFT studies have shown that rotation of rings attached to the pyridazine core is largely independent of substituents on terminal phenyl groups, with the global minimum corresponding to maximum π-conjugation. researchgate.net Similar principles apply to the rotation of the -CF₃ group, where steric and electronic interactions with the adjacent C-H bonds of the pyridazine ring dictate the preferred staggered or eclipsed conformations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Hybrid QM/MM methods offer a powerful approach for studying molecules in complex environments, such as a protein active site or in solution. nih.gov This technique combines the high accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov

For this compound, a QM/MM simulation could be used to study its interaction with a biological target. In such a setup, the this compound ligand and key amino acid residues in the binding pocket would be treated at a DFT (QM) level of theory, while the rest of the protein and solvent molecules are described by a classical force field (MM). nih.gov This approach allows for an accurate description of electronic effects, such as charge transfer and polarization, that occur during the ligand-receptor binding event, which would be missed by purely classical MM simulations.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations use classical mechanics to simulate the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and stability of a molecule in various environments. nih.gov For this compound, MD simulations can be used to explore its conformational landscape in an aqueous solution or embedded within a lipid membrane. nih.gov

By simulating the molecule for nanoseconds to microseconds, researchers can observe how it samples different rotational states around the C4-CF₃ bond and assess the stability of various conformers. nih.gov These simulations can reveal transient conformations and provide insights into the flexibility of the molecule, which is a critical factor in its ability to bind to a biological target. For example, MD simulations of pyridazine-based inhibitors have been used to show how they stabilize a protein's monomeric state, thereby preventing aggregation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations

QSAR and SAR studies are cornerstones of medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models use molecular descriptors—physicochemical properties derived from the molecular structure—to predict the activity of new compounds. acs.org

For a series of pyridazine derivatives including this compound, a QSAR model would be developed by calculating a range of descriptors and using statistical methods like multiple linear regression (MLR) to find a correlation with an experimentally measured biological endpoint (e.g., IC₅₀). semanticscholar.orgnih.gov The trifluoromethyl group significantly influences several key descriptors. nih.govnih.gov Its introduction increases lipophilicity (log P) and alters electronic properties, which are often critical components of a QSAR model. wechemglobal.comnih.gov SAR studies on pyridazine-based compounds have shown that the type and position of substituents on the ring are crucial for their inhibitory roles. nih.gov The strong electron-withdrawing nature and steric bulk of the -CF₃ group can lead to distinct SAR trends compared to other substituents like methyl or chloro groups. nih.govresearchgate.net

Table 3: Common Molecular Descriptors in QSAR/SAR Studies for this compound

| Descriptor Class | Specific Descriptor Example | Influence of the -CF₃ Group |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Increases dipole moment; lowers orbital energies. semanticscholar.orgresearchgate.net |

| Lipophilic | Log P (Octanol-Water Partition Coefficient) | Increases lipophilicity, which can enhance membrane permeability. nih.govmdpi.com |

| Steric | Molar Refractivity, van der Waals Volume | Increases steric bulk compared to a hydrogen or methyl group. |

| Topological | Global Topological Charge Indices (GTCI) | Alters the charge transfer characteristics within the molecule. nih.gov |

Correlation of Trifluoromethyl Substitution with Bioactivity Modulation

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold is a well-established strategy in medicinal and agricultural chemistry to modulate bioactivity. The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.

Computational studies on related compounds have elucidated the specific interactions that underpin the bioactivity conferred by a trifluoromethyl-substituted phenyl-pyridazine core. For instance, in a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines designed as phytoene (B131915) desaturase (PDS) inhibitors, molecular docking simulations revealed the critical role of the trifluoromethylphenyl moiety. nih.gov These simulations showed that this group fits into a key hydrophobic pocket within the enzyme's active site. nih.gov The trifluoromethyl group itself was found to engage in favorable alkyl-π and alkyl-alkyl interactions with surrounding amino acid residues, anchoring the inhibitor and contributing to its potency. nih.gov

Furthermore, broader studies have confirmed the positive impact of this substitution on the pyridazine skeleton. Research into new pyridazine-fluorine derivatives has shown that the introduction of a trifluoromethyl moiety onto the pyridazine ring leads to a notable increase in antimicrobial activity, highlighting a direct structure-activity relationship. nih.gov

| Compound Series | Biological Target | Key Interactions Involving CF3 Group | Effect on Bioactivity |

|---|---|---|---|

| 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines | Phytoene Desaturase (PDS) | Alkyl-π interactions with Phe322 and Phe58; Alkyl-alkyl interactions with Ala175 and Leu176 | The m-trifluoromethylphenyl group is a key component for inhibitory activity, fitting into a hydrophobic channel of the protein. nih.gov |

| Pyridazine-fluorine derivatives | Various Bacteria and Fungi | Not specified in detail, but contributes to overall molecular properties. | Introduction of a trifluoromethyl moiety on the pyridazine skeleton leads to an increase in antimicrobial activity. nih.gov |

Energy Decomposition Analysis (e.g., MM/GBSA)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between two or more molecules into physically meaningful components. semanticscholar.orgq-chem.com This allows researchers to understand the nature of the forces driving a molecular interaction, such as a ligand binding to a protein. Common components analyzed include electrostatic interactions, van der Waals forces, polarization, and charge transfer.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular end-point method for estimating the free energy of binding. nih.govelsevierpure.com It combines the molecular mechanics energies with continuum solvation models to calculate the binding affinity of a ligand to a receptor. The total binding free energy (ΔG_bind) is broken down into various energetic contributions, providing a detailed picture of the binding event. nih.gov

While a specific EDA or MM/GBSA study for this compound is not prominently available, the principles can be understood from studies on related fluorinated and heterocyclic systems. For example, an EDA of fluorinated molecules can quantify the electrostatic and stereoelectronic effects that dictate conformational preferences. rsc.org In the context of a biological target, an MM/GBSA analysis would calculate the binding free energy of this compound by summing the energy components derived from snapshots of a molecular dynamics simulation. frontiersin.orgnih.gov This would reveal whether binding is driven by favorable electrostatic contacts, hydrophobic (van der Waals) interactions, or a combination of factors.

| Energy Component | Description | Relevance to this compound Binding |

|---|---|---|

| ΔE_vdw (van der Waals) | Represents short-range attractive (dispersion) and repulsive forces. Often relates to hydrophobic interactions. | The lipophilic trifluoromethyl group would be expected to contribute favorably to this term when binding in a hydrophobic pocket. |

| ΔE_ele (Electrostatic) | Coulombic interactions between the partial charges of the ligand and the receptor. | The polarized C-F bonds and the nitrogen atoms of the pyridazine ring would create a distinct electrostatic potential, leading to significant interactions. |

| ΔG_pol (Polar Solvation) | The energy required to de-solvate the polar parts of the ligand and receptor. An unfavorable term. | The polar pyridazine nitrogen atoms would have a significant polar solvation penalty upon binding. |

| ΔG_nonpol (Nonpolar Solvation) | The energy gained from the hydrophobic effect upon burial of nonpolar surface area. A favorable term. | The trifluoromethyl group and the hydrocarbon part of the ring contribute to this favorable term. |

| -TΔS (Entropy) | The change in conformational entropy upon binding. Typically an unfavorable term due to loss of rotational/translational freedom. | Binding of the rigid pyridazine ring would lead to an entropic penalty. |

Studies on Supramolecular Interactions

The electronic characteristics of this compound—specifically, the π-deficient nature of the pyridazine ring exacerbated by the potent electron-withdrawing -CF3 group—make it a fascinating candidate for studies in supramolecular chemistry. These interactions govern how the molecule recognizes other chemical species and assembles in the solid state.

Anion-π Interactions

Anion-π interactions are non-covalent forces between an anion and the face of an electron-deficient π-system. researchgate.net The pyridazine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. The addition of a strongly electron-withdrawing trifluoromethyl group at the 4-position significantly enhances this π-deficiency, creating a positive electrostatic potential on the face of the aromatic ring. This makes this compound a strong candidate for engaging in anion-π interactions.

Systematic studies on electron-deficient macrocycles have demonstrated the generality and strength of these interactions with various anions (e.g., NO3-, BF4-, PF6-). nih.gov In such interactions, the anion is attracted to the electropositive face of the π-system. nih.govrsc.org For this compound, it is predicted that anions would favorably interact with the center of the pyridazine ring, an interaction that could be crucial in molecular recognition processes and in the design of receptors for anionic guest species.

Hydrogen Bonding Networks and π-π Stacking

Crystal structure analyses of other trifluoromethyl-substituted N-heterocycles reveal common motifs. These include conventional hydrogen bonds (e.g., N-H···N) and weaker C-H···N and C-H···O interactions. nih.gov Critically, interactions involving the fluorine atoms are also prevalent, such as C-H···F hydrogen bonds and F···F contacts, which help organize molecules into layers or other supramolecular architectures. nih.govresearchgate.net

Furthermore, π-π stacking interactions are commonly observed. The electron-poor nature of the this compound ring would favor stacking with electron-rich aromatic systems in a donor-acceptor fashion. Even in self-stacking, computational studies have shown that aromatic trifluoromethylation can lead to enhanced intermolecular interaction energies and reduced π-π distances compared to non-fluorinated analogues. researchgate.net

| Interaction Type | Description | Example from Related Structures |

|---|---|---|

| C-H···N Hydrogen Bonds | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen lone pair. | Observed linking molecules of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one into strips. nih.gov |

| C-H···F Interactions | A weak hydrogen bond where a fluorine atom acts as the acceptor. | Links molecules of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate into inversion dimers. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Connects layers in the crystal structure of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. nih.gov |

| F···F Contacts | Close contacts between fluorine atoms of adjacent molecules, contributing to packing. | Connects strips of molecules into layers in trifluoro-substituted imidazo[1,2-a]pyridine. nih.gov |

Ligand-Metal Complexation Behavior

The pyridazine ring, like its isomer pyridine (B92270), is an effective ligand for transition metals, coordinating through the lone pair of electrons on its nitrogen atoms. researchgate.net The coordination chemistry of this compound is influenced by both steric and electronic factors. The -CF3 group is sterically demanding and its powerful electron-withdrawing nature reduces the basicity (and thus the donor ability) of the nitrogen atoms compared to unsubstituted pyridazine.

Despite this reduced basicity, trifluoromethyl-substituted pyridines and related heterocycles are widely used in coordination chemistry. For example, 4′-trifluoromethyl-2,2′:6′,2″-terpyridine, which contains a central trifluoromethyl-substituted pyridine ring, has been synthesized and used to form metal complexes. researchgate.net The resulting complexes benefit from the unique properties imparted by the fluorinated ligand, which can influence the electrochemical properties, stability, and reactivity of the metal center. researchgate.net

The complexation of this compound would likely involve coordination at the nitrogen atom distal to the -CF3 group (N1), as the electron-withdrawing effect is less pronounced at this position. The resulting metal complexes could find applications in catalysis, materials science, and the construction of complex supramolecular assemblies. rsc.orgacs.org

Research Applications and Design Principles

Role in Medicinal Chemistry and Drug Design

The incorporation of the 4-(trifluoromethyl)pyridazine group into molecular structures is a strategic approach used to optimize drug candidates. This chemical entity is leveraged to modulate key pharmacological properties, serve as a bioisosteric replacement for other functional groups, and guide the design of potent and selective biological modulators.

The trifluoromethyl (CF3) group and the pyridazine (B1198779) ring collaboratively influence the essential properties of a drug candidate, including its lipophilicity, acidity (pKa), and resistance to metabolic degradation. The CF3 group is highly lipophilic and strongly electron-withdrawing, which can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. jst.go.jpnih.gov The presence of the CF3 group on the pyridazine ring lowers the basicity of the nitrogen atoms, thereby reducing their pKa. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell membrane permeability, and binding to its biological target.

Table 1: Comparative Physicochemical Properties of Pyridazine and this compound Note: Values are estimated based on typical effects of substituents and may vary based on the full molecular structure.

| Compound | Structure | Calculated LogP | Calculated pKa (of ring nitrogen) | Key Property Influence |

|---|---|---|---|---|

| Pyridazine |  |

~0.3 | ~2.3 | Parent heterocycle, polar. |

| This compound | ~1.5 | <2.0 | Increased lipophilicity and reduced basicity due to the electron-withdrawing CF3 group. |

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design used to enhance potency, selectivity, or pharmacokinetic properties. mdpi.comestranky.sk The this compound moiety can be employed as a bioisostere for other aromatic and heteroaromatic systems. For instance, the pyridazine ring is a well-established bioisostere for the phenyl ring. nih.govcambridgemedchemconsulting.com

The trifluoromethyl group itself is often used as a bioisostere for a methyl or ethyl group, although it possesses significantly different electronic properties and a larger size. nih.gov In some contexts, the SF5 group has been explored as a bioisostere for the CF3 group, offering even greater electronegativity and lipophilicity. nih.gov The entire this compound scaffold can be considered a "non-classical" bioisostere, offering a unique combination of steric and electronic features to probe ligand-target interactions and optimize lead compounds. mdpi.comresearchgate.net This strategy allows medicinal chemists to explore new chemical space, potentially circumventing issues with toxicity or metabolism while maintaining or improving the desired biological effect. spirochem.com

The structural features of this compound are instrumental in the rational design of molecules that can selectively interact with biological targets like enzymes and receptors. Key design principles include:

Hydrogen Bonding: The two adjacent nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, capable of forming crucial interactions with amino acid residues in a protein's binding site. nih.gov This dual hydrogen-bonding capacity is a distinguishing feature that can enhance binding affinity and specificity. nih.gov

Hydrophobic and Electronic Interactions: The trifluoromethyl group can engage in favorable hydrophobic interactions within nonpolar pockets of a target protein. Its strong electron-withdrawing nature also influences the electronic character of the pyridazine ring, enabling specific dipole-dipole or π-π stacking interactions. nih.govblumberginstitute.org

Vectorial Orientation: The defined positions of the nitrogen atoms and the trifluoromethyl substituent provide clear vectors for orienting other functional groups on a molecule to achieve optimal engagement with the target. blumberginstitute.org

These principles have been applied to develop various targeted modulators. For example, pyridazine derivatives have been designed as potent inhibitors of enzymes such as phosphodiesterase 4 (PDE4B), dihydropteroate (B1496061) synthase (DHPS), and the proteasome. nih.govnih.govnih.gov In the design of dual c-Met/Pim-1 inhibitors, a triazolo[4,3-b]pyridazine scaffold was utilized, with one derivative showing potent inhibitory activity with IC50 values of 0.163 µM and 0.283 µM against c-Met and Pim-1, respectively. rsc.org Similarly, pyridazine-containing compounds have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov

The energy of these interactions can be computationally estimated. The hydrogen bonds formed by the pyridazine nitrogens contribute significantly to the enthalpic component of the binding energy. The hydrophobic interactions of the trifluoromethyl group contribute favorably to binding, often through the displacement of water molecules from the binding site (the hydrophobic effect). The unique electronic distribution of the scaffold can lead to favorable electrostatic interactions with the target protein. Studies on STING agonists have shown that pyridazine derivatives can achieve remarkable binding affinities to various protein variants. nih.gov

Contributions to Agrochemical Research

In addition to its role in pharmaceuticals, the pyridazine ring system, often substituted with a trifluoromethyl group, is a valuable scaffold in the development of modern agrochemicals, particularly herbicides. researchgate.netencyclopedia.pub

The trifluoromethylphenyl group is a common and critical substructure in several commercial herbicides that act by inhibiting the phytoene (B131915) desaturase (PDS) enzyme. nih.gov PDS is a key enzyme in the carotenoid biosynthesis pathway in plants. acs.orgnih.gov Inhibition of this enzyme leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in rapid bleaching and death of the plant upon exposure to light. acs.orgnih.gov

Researchers have designed novel herbicides by incorporating the 4-(trifluoromethyl)phenyl group onto a pyridazine ring. nih.gov In one study, a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed and showed good herbicidal activity in both pre- and post-emergence applications. nih.gov Another study employed a scaffold-hopping strategy to design new pyridazine derivatives targeting PDS, leading to the identification of a compound with excellent pre- and post-emergence herbicidal activity against broadleaf weeds, superior to some existing commercial herbicides. acs.orgnih.gov These findings underscore the importance of the (trifluoromethyl)pyridazine scaffold in designing new herbicidal agents to manage weed resistance and improve crop protection. researchgate.net

Development of Fungicidal Agents

The incorporation of trifluoromethyl groups into heterocyclic structures is a well-established strategy in the development of modern fungicides. bohrium.comresearchgate.net While research may not be extensively focused on this compound itself, the design principles are derived from analogous structures like trifluoromethyl-substituted pyrazines and pyridines. nih.gov A key principle is that the electron-withdrawing nature of the CF3 group can significantly influence the molecule's interaction with biological targets. nbinno.com

In the design of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, for instance, a carboxamide group attached to a heterocyclic ring is crucial for activity. The novel fungicide pyraziflumid (B610351) features a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) core. nih.gov This indicates that a trifluoromethyl-diazine scaffold is effective for this class of fungicides. By analogy, this compound could serve as a foundational structure for new SDHI fungicides, where the pyridazine nitrogens and the CF3 group modulate the electronic properties and binding affinity to the target enzyme.

The fungicidal activity of various heterocyclic compounds has been shown to be enhanced by trifluoromethyl substitution. Research comparing different substituents on pyridine (B92270) rings found that the trifluoromethyl derivative exhibited higher fungicidal activity than those with chloro, nitro, or cyano groups. This enhancement is attributed to the CF3 group's ability to increase metabolic stability and alter the electronic profile of the molecule, thereby improving its efficacy and persistence.

Table 1: Fungicidal Activity of Pyraziflumid against Various Plant Pathogens

| Pathogen | Disease | EC50 (mg/L) |

|---|---|---|

| Botrytis cinerea | Gray mold | 0.047 |

| Sclerotinia sclerotiorum | Sclerotinia rot | 0.016 |

| Corynespora cassiicola | Corynespora leaf spot | 0.063 |

| Mycosphaerella arachidis | Mycosphaerella leaf spot | 0.20 |

Data derived from studies on pyraziflumid, a related trifluoromethyl-diazine fungicide. nih.gov

Applications in Insecticide Development

Design principles for insecticides containing this scaffold focus on several key aspects:

Target Interaction: The electronic influence of the 4-trifluoromethyl group can enhance the binding affinity of the molecule to specific receptors or enzymes within the insect's nervous system.

Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by insect enzymes such as cytochrome P450s. This leads to increased bioavailability and prolonged activity.

Penetration: The lipophilic nature of the CF3 group facilitates the penetration of the insecticide through the waxy cuticle of the insect, ensuring it reaches the target site more efficiently.

While many commercialized products are based on the trifluoromethylpyridine isomer, the underlying principles are directly applicable to this compound. nbinno.com The replacement of a C-H group with a nitrogen atom in the ring (transitioning from pyridine to pyridazine) alters the molecule's polarity, solubility, and hydrogen bonding capabilities, offering a pathway to develop insecticides with novel properties or improved selectivity. nih.gov

Advanced Materials Science Applications

The distinct structural and electronic features of this compound make it a candidate for incorporation into advanced functional materials.

Synthesis of Functional Fluoropolymers and Liquid Crystals

Functional polymers and liquid crystals are designed to exhibit specific responses to external stimuli, such as light or electric fields. researchgate.net The incorporation of highly polar, rigid molecular units is a key strategy in designing these materials. This compound possesses attributes that make it an interesting, albeit currently theoretical, building block for such applications.

In Fluoropolymers: Fluoropolymers are valued for their exceptional thermal and chemical stability. researchgate.net While typically composed of simple fluoroalkene monomers, the introduction of functional heterocyclic units like this compound could create polymers with tailored properties. The pyridazine unit could introduce specific intermolecular interactions and potentially act as a site for further chemical modification.

In Liquid Crystals: The design of liquid crystals (LCs) relies on molecules (mesogens) with anisotropic shapes and specific intermolecular interactions. nla.gov.au The rigid, planar structure of the pyridazine ring, combined with the significant dipole moment arising from its nitrogen atoms and the CF3 group, could allow this compound derivatives to function as novel mesogens. Such mesogens could lead to the formation of unique liquid crystalline phases with potential applications in display technologies or as electromechanical actuators. researchgate.netnla.gov.au The design principle involves attaching appropriate flexible side chains to the rigid this compound core to induce liquid crystallinity.

Potential in Optoelectronic and Semiconductor Devices

Organic molecules with aromatic heterocyclic structures are increasingly investigated for their semiconductor properties. liberty.edu Pyridazine-containing compounds, in particular, have been identified as organic heterocyclic aromatic semiconductors. liberty.edu Their planar structure facilitates π-stacking in the solid state, which is crucial for efficient charge transport.

The introduction of a trifluoromethyl group at the 4-position is a strategic chemical modification for tuning the electronic properties of organic semiconductors. Fluorination is a widely used approach to lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO level is beneficial for improving electron injection and transport in n-type semiconductor materials. nih.gov

Therefore, this compound is a promising candidate for use in organic optoelectronic devices, such as:

Organic Field-Effect Transistors (OFETs): Its properties could lead to materials with balanced ambipolar charge transport. nih.gov

Organic Light-Emitting Diodes (OLEDs): By incorporating it into larger conjugated systems, its electron-deficient nature could be harnessed to create efficient emissive materials.

Organic Photovoltaics (OPVs): As an electron-acceptor component, its low LUMO level could facilitate efficient charge separation at the donor-acceptor interface.

The combination of the inherent semiconductor nature of the pyridazine ring and the electron-withdrawing power of the CF3 group provides a clear design principle for developing new materials for optoelectronic applications. liberty.edunih.gov

Applications in Organocatalysis and Ligand Design

The nitrogen atoms of the pyridazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is the foundation for its application in catalysis, primarily in the design of specialized ligands.

Pyridazine Derivatives as Organocatalysts

While the direct use of simple pyridazine derivatives as organocatalysts is not widely documented in the provided sources, their application in ligand design for metal-based catalysis is significant. researchgate.net The term organocatalysis often refers to metal-free catalysis, but the design of organic ligands is a cornerstone of organometallic catalysis.

Pyridazine-based structures are extensively used as ligands because their two adjacent nitrogen atoms can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. nih.govresearchgate.net This chelating effect enhances the stability and modulates the reactivity of the metal catalyst. For example, tridentate pyridazine phenolate (B1203915) ligands have been synthesized and used to form rhenium complexes that catalyze the oxidation of alkenes. researchgate.net

The design principles for using pyridazine derivatives like this compound as ligands include:

Chelation: The two adjacent nitrogen atoms provide a strong bidentate binding site for a wide range of transition metals.

Electronic Tuning: The trifluoromethyl group at the 4-position acts as a strong electron-withdrawing group. This property can be used to tune the electronic properties of the metal center it is coordinated to. By withdrawing electron density from the metal, the ligand can make the metal more electrophilic, potentially enhancing its catalytic activity in certain reactions.

Steric Control: Substituents on the pyridazine ring can provide steric hindrance around the metal center, which can be used to control the selectivity (e.g., enantioselectivity) of a catalytic reaction.

Researchers have synthesized families of ligands by linking multiple pyridazine units together, creating multimetallic complexes with copper and cadmium. rsc.org These complex structures highlight the versatility of the pyridazine core in constructing sophisticated catalytic systems. The incorporation of a trifluoromethyl group into these ligand frameworks offers a rational strategy for fine-tuning the performance of the resulting metal catalysts.

The Coordination Chemistry of this compound: An Unexplored Frontier

Despite extensive searches of scientific literature, there is a notable absence of published research specifically detailing the use of this compound as a ligand in the formation of metal complexes. While the broader fields of pyridazine-based ligands and trifluoromethyl-substituted aromatic ligands are well-established areas of study in coordination chemistry, the specific compound this compound appears to be a largely unexplored building block for the synthesis of new metal complexes.

This lack of available data prevents a detailed discussion of its research applications and design principles in the context of metal coordination as per the requested outline. Articles on the synthesis of various pyridazine derivatives and the coordination of trifluoromethyl-substituted pyridines exist, but direct information on metal complexes of this compound, including their synthesis, structural characterization, and catalytic activity, is not present in the current body of scientific literature.

Therefore, the creation of an article with detailed research findings and data tables focusing solely on metal complexes of this compound is not possible at this time. Further experimental research would be required to elucidate the coordination behavior of this specific ligand and the properties of its potential metal complexes.

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Methodologies

A significant thrust in the future of 4-(trifluoromethyl)pyridazine chemistry is the development of synthesis methods that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh conditions or expensive, toxic heavy metal catalysts. The focus is now shifting towards greener alternatives.

Recent advancements include base-promoted annulation reactions that produce highly functionalized 4-trifluoromethyl pyridazines in good yields without the need for heavy metal catalysts. rsc.org One such reported method involves the reaction of pyridinium (B92312) ylides with a trifluoroacetyl diazoester. rsc.org This approach is noted for its compatibility with a wide range of functional groups.

Future research will likely expand on these principles, exploring strategies such as:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of related trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. researchgate.netdocksci.com

One-Pot Multicomponent Reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, reducing waste and saving time. researchgate.netdocksci.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is crucial for industrial applications.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly pathways to trifluoromethylated pyridazines.

These green methodologies aim to make the synthesis of these valuable compounds more sustainable and cost-effective.

| Synthetic Strategy | Key Advantages | Example/Potential Application |

| Metal-Free Annulation | Avoids toxic heavy metal catalysts, good functional group tolerance. rsc.org | Synthesis of functionalized 4-trifluoromethyl pyridazines. rsc.org |

| Microwave-Assisted Reactions | Reduced reaction times, increased yields. researchgate.netdocksci.com | Rapid synthesis of trifluoromethylated heterocyclic compounds. researchgate.netdocksci.com |

| Multicomponent Reactions | High atom economy, reduced waste, procedural simplicity. researchgate.netdocksci.com | Efficient, one-pot construction of complex pyridazine (B1198779) derivatives. researchgate.netdocksci.com |

| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. | Industrial-scale production of this compound intermediates. |

Exploration of Underexplored Reactivity Pathways